molecular formula C18H22N2O B11958367 N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 7197-79-7

N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11958367
CAS No.: 7197-79-7
M. Wt: 282.4 g/mol
InChI Key: GLWVFSXRCHILIR-UHFFFAOYSA-N
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Description

N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide: is a chemical compound with the molecular formula C18H22N2O and a molecular weight of 282.389 g/mol . This compound is part of the acridine family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 1,2,3,4-tetrahydro-9-acridinecarboxylic acid with butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex acridine derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play crucial roles in neurotransmission. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, potentially improving cognitive function .

Comparison with Similar Compounds

Uniqueness: N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its specific butyl substitution, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

7197-79-7

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

N-butyl-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C18H22N2O/c1-2-3-12-19-18(21)17-13-8-4-6-10-15(13)20-16-11-7-5-9-14(16)17/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,19,21)

InChI Key

GLWVFSXRCHILIR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31

Origin of Product

United States

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